O-Methylisourea hemisulfate

描述

Overview of O-Methylisourea Hemisulfate's Role in Chemical and Biochemical Sciences

This compound, also known as O-Methylisourea sulfate (B86663), is a versatile organic compound valued as a laboratory reagent and an intermediate in synthesis. innospk.comnbinno.com It is recognized primarily for its function as a guanylating agent, a reagent that introduces a guanidinium (B1211019) group to other molecules. evitachem.comacs.org This reactivity is fundamental to its applications in both chemistry and biochemistry.

In the biochemical sciences, its most prominent role is in proteomics and protein chemistry. evitachem.compubcompare.ai The compound is used to chemically modify proteins and peptides, specifically by converting the amino acid lysine (B10760008) into homoarginine. evitachem.comsigmaaldrich.com This transformation is particularly useful in mass spectrometry-based proteomics, as it can enhance the detection and analysis of peptides. evitachem.comresearchgate.net

In organic synthesis, this compound serves as a key building block or intermediate for creating more complex molecules. nbinno.comnbinno.com It is instrumental in the synthesis of various heterocyclic compounds, such as pyrazole (B372694) and isoxazole (B147169) derivatives. nbinno.com Furthermore, it is a precursor in the production of certain pharmaceuticals and agrochemicals. innospk.comnbinno.comnbinno.com Its utility extends to the development of new herbicides and imidazole-based anthelmintics (anti-parasitic drugs). innospk.comfishersci.ca

Historical Perspectives on its Discovery and Initial Applications

The development and synthesis of O-Methylisourea salts can be traced back to the 1970s. Early methods focused on the production of O-alkyl isourea salts as important reagents for synthesizing guanidines. google.com Patents from this era describe the preparation of O-Methylisourea hydrogen sulfate from the reaction of cyanamide (B42294) with methanol (B129727) and sulfuric acid. google.comgoogle.com These initial processes were significant because they provided a pathway to guanidine (B92328) derivatives, which were being investigated for various applications, including as fungicides for seed treatment. google.comgoogle.com

The early literature highlights the compound's role as a crucial synthetic intermediate. google.com The conversion of the initially formed O-Methylisourea hydrogen sulfate to O-Methylisourea sulfate was also a subject of study, aiming to improve yields for subsequent use in the synthesis of guanidine-containing compounds. google.com These foundational methods underscored the compound's value in providing access to the guanidine functional group, which is a key structural component in many biologically active molecules. scholaris.casorbonne-universite.fr

Current Research Landscape and Significance of the Compound

The contemporary significance of this compound is strongly tied to advancements in life sciences, particularly in the field of proteomics. The guanidination of lysine residues to homoarginine using this reagent remains a widely used technique to improve protein identification by mass spectrometry. sigmaaldrich.comresearchgate.net Converting lysine to homoarginine, an analog of arginine, enhances the ionization efficiency of lysine-containing peptides, leading to stronger signals and more reliable detection. sigmaaldrich.comresearchgate.net This chemical modification aids in peptide mass fingerprinting, increasing the number of peptides that can be confidently identified from a protein digest. sigmaaldrich.com

Current research continues to leverage this compound for these established applications while also exploring its utility in creating novel molecules. It is employed in the synthesis of potential therapeutic agents, such as (D,L)-arginine methyl ester analogs with antiarrhythmic activity and various tetrahydropyrimidine (B8763341) derivatives tested for antimicrobial properties. chemicalbook.com The compound is also a key intermediate in the synthesis of fluorouracil antineoplastic drugs, which are used in cancer therapy. innospk.com Its role as a versatile reagent in organic synthesis for producing pharmaceutical intermediates and specialty chemicals ensures its continued relevance in the research and development sector. nbinno.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₁₄N₄O₆S | innospk.comfishersci.ca |

| Molecular Weight | 246.24 g/mol | innospk.combiosynth.com |

| Appearance | White to off-white crystalline powder/solid | innospk.comnbinno.com |

| Melting Point | 163-167 °C | innospk.comchemicalbook.com |

| Water Solubility | 1000 g/L (at 20 °C) | innospk.com |

| Other Solubilities | Soluble in methanol and ethanol | fishersci.ca |

Table 2: Key Research Applications of this compound

| Application Area | Specific Use | Significance | References |

| Proteomics | Guanidination of lysine residues in peptides | Converts lysine to homoarginine, enhancing peptide detection in mass spectrometry. | evitachem.comsigmaaldrich.comresearchgate.net |

| Pharmaceutical Synthesis | Intermediate for drug manufacturing | Used to synthesize fluorouracil antineoplastic drugs and imidazole (B134444) anthelmintics. | innospk.comfishersci.ca |

| Agrochemical Synthesis | Precursor for herbicides | Serves as a building block in the development of new herbicides. | innospk.com |

| Organic Chemistry | Reagent for synthesis of heterocycles | Employed in the preparation of isoxazole and pyrazole derivatives. | nbinno.com |

| Medicinal Chemistry | Synthesis of bioactive compounds | Used to prepare molecules with potential antimicrobial and antiarrhythmic activities. | chemicalbook.com |

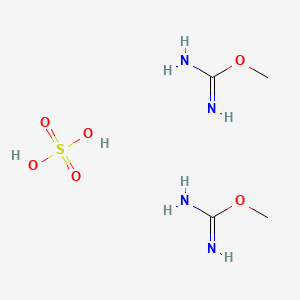

Structure

2D Structure

属性

IUPAC Name |

methyl carbamimidate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPQKVWSNUJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.COC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2440-60-0 (Parent) | |

| Record name | Bis(2-methylisouronium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001335769 | |

| Record name | O-Methylpseudourea sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-05-9 | |

| Record name | Bis(2-methylisouronium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylpseudourea sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methylisouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Conventional Synthesis Routes to O-Methylisourea and its Salts

The traditional preparation of O-Methylisourea salts relies on a few key starting materials, each defining a distinct synthetic pathway. These methods have been foundational in the industrial production of the compound.

Urea-Based Methylation Processes

A primary and widely practiced method for synthesizing O-Methylisourea salts involves the direct methylation of urea (B33335). orgsyn.orggoogle.com In this process, urea is reacted with a methylating agent, most commonly dimethyl sulfate (B86663). orgsyn.orgpatsnap.comevitachem.com The reaction is typically carried out by heating the reactants. For instance, one process involves heating dimethyl sulfate to 60°C, followed by the addition of urea and sulfuric acid, and maintaining the temperature for several hours. patsnap.comevitachem.comjustia.com The reaction is highly exothermic, which presents a challenge in controlling the temperature. patsnap.com

A key difficulty in this method is the poor solubility of urea in dimethyl sulfate, which can slow down the reaction. google.com To address this, various modifications have been proposed. One approach involves a two-stage process where O-methylisourea hemisulfate is first formed, and then, in a second step, calcium hydroxide (B78521) is added to facilitate further reaction and isolation of the final product. patsnap.comgoogle.com Yields for urea-based methods are reported to be over 80%, with product purity exceeding 98%. patsnap.comgoogle.com

Table 1: Comparison of Urea-Based Synthesis Methods

| Reactants (Molar Ratio) | Temperature | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Dimethyl sulfate (0.5moL), Urea (0.75moL), Sulfuric acid (0.25moL) | 60°C | 4 hours | 89.4% | 99.1% | patsnap.com |

| Dimethyl sulfate (0.5moL), Urea (1moL), Sulfuric acid (0.25moL) | 60°C | 4 hours | 89% | 99% | patsnap.com |

| Dimethyl sulfate (0.5moL), Urea (0.5moL), Sulfuric acid (0.25moL) | 60°C | 4 hours | 80.5% | 99% | patsnap.com |

| Dimethyl sulfate, Urea, 50% Sulfuric acid | ~70°C | Not specified | Not specified | Not specified | justia.com |

Cyanamide-Mediated Synthesis Pathways

Another major conventional route utilizes cyanamide (B42294) as the starting material. google.comjustia.com This method involves reacting cyanamide with methanol (B129727) in the presence of a strong acid, such as sulfuric acid, to produce O-Methylisourea hydrogen sulfate. google.comjustia.com A significant advantage of this pathway is the potential for very high yields, often exceeding 90%. google.comjustia.com

The process is highly temperature-sensitive. Optimal conditions involve adding crystalline cyanamide to a pre-mixed solution of concentrated sulfuric acid and methanol while maintaining a low temperature, typically between -10°C and 20°C. google.comjustia.com This careful temperature control is crucial to suppress side reactions and the decomposition of cyanamide. google.com The weight ratio of methanol to sulfuric acid is also a key parameter, generally kept between 50 to 150 parts methanol per 100 parts acid. google.comjustia.com The absence of inert organic solvents is noted as important for the economic viability of this process. google.com Subsequent reaction of the resulting O-methyl-isourea hydrogen sulfate with an equimolar amount of cyanamide can produce the neutral O-methyl-isourea sulfate. google.comjustia.com

Table 2: Cyanamide-Mediated Synthesis of O-Methylisourea Hydrogen Sulfate

| Reactants | Temperature | Reaction Time | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Crystalline Cyanamide, Methanol, Conc. Sulfuric Acid | -10°C to 20°C | 2-3 hours | >90% | Yield increased by 4-5% using 98% H₂SO₄ vs 96%. | google.com |

| Cyanamide, Methanol, Sulfuric Acid | 10°C to 20°C | 10-24 hours | ≥80% | Two-stage process giving the hydrogen sulfate intermediate first. | google.com |

| Crude Cyanamide, Anhydrous Methanol, Anhydrous HCl | Room Temp. | 3-4 days | 69-80% | Produces the hydrochloride salt. | orgsyn.org |

Lime Nitrogen-Derived Preparations

Lime nitrogen, which is crude calcium cyanamide (CaCN₂), serves as an alternative starting material for the synthesis of O-Methylisourea salts. orgsyn.orggoogle.com This route is generally considered less favorable due to the lower purity of the resulting product. google.com The process typically begins with the hydrolysis of lime nitrogen to produce a cyanamide solution. orgsyn.orggoogle.commdpi.com This can be achieved by treating the lime nitrogen with water and an acid or by reacting it with carbon dioxide in an aqueous slurry. orgsyn.orggoogle.com

Once the cyanamide solution is obtained, it is processed through concentration and acidification steps. google.com The subsequent reaction follows a path similar to the cyanamide-mediated synthesis, where the cyanamide is reacted with methanol and sulfuric acid to form O-methylisourea bisulfate, which can then be neutralized. google.com For example, a laboratory preparation involves treating commercial lime-nitrogen with acetic acid and water to form a cyanamide solution, which is then extracted and reacted with methanol and hydrogen chloride to yield methylisourea hydrochloride. orgsyn.org The yield of cyanamide from lime nitrogen in this specific preparation is reported to be between 50-75%. orgsyn.org

Advanced Synthetic Strategies and Process Intensification

In response to the challenges of conventional methods, such as long reaction times and safety risks associated with exothermic reactions, advanced synthetic strategies have been developed. These methods focus on process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient technologies. mdpi.comabo.fi

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. patsnap.com For the production of O-Methylisourea methyl sulfate from urea and dimethyl sulfate, microwave irradiation allows the reaction to proceed smoothly at lower temperatures (45-70°C) than conventional heating methods. google.compatsnap.com This reduction in temperature not only mitigates safety risks associated with high-temperature exothermic reactions but also reduces the occurrence of side reactions. patsnap.com

This technique significantly shortens reaction times and improves both reaction efficiency and product purity, with yields reported to be over 80%. patsnap.com In a typical setup, dimethyl sulfate is placed in a microwave reactor, and urea is added in batches to control the reaction. google.com The use of microwaves promotes the reaction, leading to a clear reaction liquid that, after a period of heating, yields the desired product. google.compatsnap.com

Table 3: Microwave-Assisted Synthesis of O-Methylisourea Methyl Sulfate

| Reactants | Microwave Temp. | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Dimethyl sulfate, Urea | 47-51°C (initial), 59-61°C (final) | ~1.5 hours | 80.01% | patsnap.com |

| Dimethyl sulfate, Urea | 45-70°C | Not specified | >80% | google.compatsnap.com |

Continuous Flow Reactor Systems for Production

Continuous flow chemistry offers significant advantages for the synthesis and subsequent reactions of O-Methylisourea salts, particularly in managing fast, exothermic processes like nitration. beilstein-archives.orgresearchgate.net The use of microreactors or flow reactors provides superior control over reaction parameters such as temperature and residence time, enhancing process safety and efficiency. beilstein-archives.orgresearchgate.net

In the context of O-Methylisourea sulfate, continuous flow systems have been developed for its nitration to O-methyl-N-nitroisourea, a key industrial intermediate. beilstein-archives.orgresearchgate.net In one such system, a solution of O-Methylisourea sulfate in sulfuric acid and a mixed acid solution (nitric and sulfuric acid) are fed through separate channels into a micro-mixer and then into a microchannel reactor. google.com This setup allows for precise temperature control and eliminates mass transfer resistance, which is a common issue in batch reactors. beilstein-archives.orgresearchgate.net This approach not only improves safety but also allows for process optimization based on kinetic modeling, leading to high conversion rates. beilstein-archives.orgresearchgate.net The development of such systems represents a move towards more automated, scalable, and safer chemical production. researchgate.net

Optimization of Synthetic Reaction Parameters

The efficiency and outcome of this compound synthesis are highly dependent on the careful control of reaction conditions. Research and patent literature extensively detail the optimization of these parameters to maximize yield and product quality while ensuring process safety and economic viability.

Temperature and reaction duration are critical, interdependent variables in the synthesis of O-Methylisourea salts. In the synthesis from urea and dimethyl sulfate, reaction temperatures are typically maintained between 40°C and 80°C. google.com One patented method specifies that heating to 60°C for an insulation period of 4 hours provides a high yield of 89.4% with 99.1% purity. google.compatsnap.com Lowering the temperature to 40°C while keeping the reaction time at 4 hours results in a decreased yield of 81.3%. google.com Conversely, varying the insulation time between 3 to 5 hours at a constant 60°C also impacts the total recovery, suggesting an optimal duration is necessary to prevent byproduct formation or decomposition. google.com

For the cyanamide-based synthesis of the intermediate O-methyl-isourea hydrogen sulfate, the temperature is controlled at a much lower range, between -10°C and 20°C, to suppress side reactions. google.comjustia.com The reaction is exothermic and requires efficient cooling. justia.com Reaction times are inversely related to temperature, ranging from 30 minutes to 4 hours within the preferred operating range of -10°C to 10°C. google.com For instance, stirring the mixture for two hours at -10°C to 0°C can achieve yields of over 90%. google.comjustia.com The subsequent conversion to O-methyl-isourea sulfate also has defined time and temperature constraints, with a reaction period of 4 to 6 hours at 30°C to 40°C being effective. google.comjustia.com

Table 1: Effect of Temperature and Time on O-Methylisourea Sulfate Yield (Urea Method) google.com

| Temperature (°C) | Insulation Time (h) | Total Recovery (%) | Purity (%) |

|---|---|---|---|

| 80 | 4 | 88.0 | 98.8 |

| 60 | 5 | 85.4 | 98.9 |

| 60 | 4 | 89.4 | 99.1 |

| 60 | 3 | 80.1 | 98.9 |

The molar ratios of reactants and the choice of solvent are fundamental to optimizing the synthesis of this compound. In a process starting from dimethyl sulfate and urea, a molar ratio of dimethyl sulfate to urea of 1:1.5 has been shown to be effective. google.compatsnap.com Variations in this ratio, for instance to 1:1 or 1:2, have been demonstrated to influence the final yield, with the 1:1.5 and 1:2 ratios providing higher yields (89.4% and 89% respectively) compared to the 1:1 ratio (80.5%). patsnap.com The stoichiometry of sulfuric acid is also critical; a molar ratio of dimethyl sulfate to sulfuric acid of 1:0.5 results in a higher yield than a ratio of 1:0.3. google.com

In the synthesis from cyanamide, methanol often serves as both a reactant and the solvent. google.comjustia.com For the formation of the hydrogen sulfate intermediate, the weight ratio of methanol to sulfuric acid is kept between 50 to 150 parts per 100 parts of acid. google.comjustia.com It is crucial that the initial reaction mixture consists only of cyanamide, methanol, and sulfuric acid, avoiding other diluents to ensure economic success. google.com For the subsequent conversion to the neutral sulfate, the amount of methanol is typically 40 to 100 parts by weight per 100 parts of the O-methyl-isourea hydrogen sulfate intermediate. google.com

Table 2: Impact of Reagent Stoichiometry on Yield (Urea Method) patsnap.com

| Dimethyl Sulfate (mol) | Urea (mol) | Molar Ratio (DMS:Urea) | Total Recovery (%) | Purity (%) |

|---|---|---|---|---|

| 0.5 | 0.5 | 1:1 | 80.5 | 99.0 |

| 0.5 | 0.75 | 1:1.5 | 89.4 | 99.1 |

Catalysts play a significant role in enhancing the reaction rates and efficiency of O-Methylisourea synthesis. In the widely used methods, strong acids are indispensable. Sulfuric acid is not only a reactant that forms the final hemisulfate salt but also acts as a catalyst. google.comgoogle.com In the cyanamide method, it protonates the cyanamide, facilitating the nucleophilic attack by methanol. google.comjustia.com

A patented "quasi-one pot" method utilizing urea and dimethyl sulfate employs calcium hydroxide in a second process step. google.compatsnap.com While referred to as a catalyst in the patent description, its primary role is likely as a base to neutralize the reaction mixture, facilitating the formation of the final product and the byproduct calcium sulfate. google.compatsnap.com This method highlights the advantage of producing fewer waste products, as the calcium sulfate can be repurposed. google.compatsnap.com Other basic catalysts, such as potassium hydroxide or sodium hydroxide, have been mentioned in syntheses that use dimethyl carbonate as the methylating agent. google.com

In other related preparations, zinc salts (like zinc nitrate (B79036) or zinc sulfate) have been found to be effective catalysts for the addition reaction between dicyandiamide (B1669379) and methanol. jst.go.jp

Isolation and Purification Techniques for this compound

The final steps of the synthesis involve the isolation of the crude product from the reaction mixture and its subsequent purification to meet quality standards. For this compound, these processes typically involve precipitation and recrystallization.

Following the reaction, the product is often isolated by cooling the reaction mixture, which causes the crystalline salt to precipitate. google.comgoogle.com In the urea-based synthesis, after the initial reaction and a second step involving calcium hydroxide, water is added, the mixture is cooled to 20°C, and then filtered. google.com The addition of methanol to the filtrate induces recrystallization to yield the purified product. google.compatsnap.com

In the cyanamide method, the intermediate O-methyl-isourea hydrogen sulfate is first isolated by filtration after the reaction is completed at low temperatures. google.comjustia.com After its subsequent reaction to form O-methyl-isourea sulfate, the final product is recovered by cooling the mixture to -10°C and separating the colorless crystals via centrifugation or filtration. google.comjustia.com The crystalline solid is then typically dried in a vacuum at a controlled temperature (e.g., 40°C to 50°C). justia.com

Recrystallization is the primary method for purification. Methanol is a commonly used solvent for this purpose. google.compatsnap.com The choice of recrystallization solvent and conditions is critical for removing impurities and obtaining a product with high purity, often exceeding 98-99%. google.compatsnap.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| O-methyl-isourea hydrogen sulfate |

| Cyanamide |

| Methanol |

| Sulfuric acid |

| Urea |

| Dimethyl sulfate |

| Calcium hydroxide |

| Calcium sulfate |

| Potassium hydroxide |

| Sodium hydroxide |

| Dimethyl carbonate |

| Dicyandiamide |

| Zinc nitrate |

Reaction Mechanisms and Chemical Transformations

Guanidination Reactions Involving O-Methylisourea Hemisulfate

Guanidination is the process of converting an amino group into a guanidino group. O-Methylisourea is a well-established reagent for this transformation, particularly for the modification of lysine (B10760008) residues in proteins and peptides. researchgate.nettcichemicals.comgoogle.com This reaction is highly valued in proteomics research as it alters the basicity of lysine side chains, improving the ionization efficiency and detection of lysine-containing peptides in mass spectrometry. google.comsoton.ac.ukacs.org

Mechanism of Lysine to Homoarginine Conversion

The reaction of O-methylisourea with the primary amino group of a lysine residue results in the formation of homoarginine, an amino acid analogue with a longer side chain than arginine. nih.gov The generally accepted mechanism for this transformation proceeds through a nucleophilic attack of the deprotonated ε-amino group of lysine on the electrophilic carbon atom of O-methylisourea. Current time information in Bangalore, IN.

The reaction is initiated by the protonation of the isourea, which makes it a better leaving group. The unprotonated ε-amino group of the lysine side chain, acting as a nucleophile, then attacks the central carbon atom of the O-methylisourea. This is followed by the elimination of methanol (B129727), leading to the formation of a stable guanidinium (B1211019) group on the lysine side chain, thus converting it to homoarginine. This process results in a mass increase of 42.0218 Da for each modified lysine residue. soton.ac.uk

Specificity and Selectivity Studies of Amine Derivatization

Historically, O-methylisourea was considered highly specific for the ε-amino group of lysine residues in proteins. nih.govarkat-usa.org However, more recent and detailed studies have revealed that the reagent can also react with the α-amino group of amino acids, particularly free lysine. nih.govarkat-usa.org This has significant implications for analyses that rely on the absolute specificity of the guanidination reaction.

Research has shown that under standard reaction conditions, while the primary reaction is with the ε-amino group, derivatization of the α-amino group can also occur, leading to the formation of doubly derivatized lysine. nih.govarkat-usa.org The selectivity of the reaction is highly dependent on the pH. At an alkaline pH (typically above 10.5), the ε-amino group (pKa ≈ 10.5) is sufficiently deprotonated to react, while the α-amino group (pKa ≈ 9.0) is also reactive. nih.govarkat-usa.org This can lead to an underestimation of reactive lysine if only homoarginine is quantified. researchgate.netarkat-usa.org Despite this, for many applications in proteomics, O-methylisourea is still considered to have a high degree of specificity for the ε-amino group of lysine within a peptide or protein sequence, with minimal reaction at the N-terminal α-amino group. soton.ac.ukacs.org

Influence of Reaction Conditions on Guanidination Efficiency and Yield

The efficiency and yield of the guanidination reaction are significantly influenced by several key parameters, including pH, the ratio of O-methylisourea to the amine, reaction time, and temperature.

pH: The pH of the reaction medium is a critical factor. The reaction requires the amino group to be in its unprotonated, nucleophilic state. nih.govarkat-usa.org Therefore, the reaction is typically carried out at an alkaline pH, generally between 10.5 and 11.0, to ensure the deprotonation of the ε-amino group of lysine. researchgate.net Studies have shown that the optimal pH can vary depending on the specific protein being modified. researchgate.netgoogle.com For instance, optimal pH values of 10.8 for milk protein and 11.4 for proteins in distillers dried grains have been reported. google.comnih.gov

Reagent Ratio: The molar ratio of O-methylisourea to the amino group also plays a crucial role. A significant excess of the guanidinating reagent is often used to drive the reaction to completion. tcichemicals.comarkat-usa.org Ratios of O-methylisourea to lysine ranging from 1.5:1 to 1000:1 have been investigated, with higher ratios generally leading to more complete conversion, although this can also increase the likelihood of non-specific reactions. nih.govarkat-usa.org

Reaction Time and Temperature: The duration of the reaction can range from a few hours to several days. arkat-usa.org Longer reaction times, such as 3 to 7 days, are often employed to maximize the conversion to homoarginine. nih.govarkat-usa.org The reaction is typically conducted at temperatures ranging from 4°C to 65°C. For instance, incubation at 65°C for 20 minutes has been used for the guanidination of dried peptides.

The interplay of these factors is highlighted in the following table, which summarizes findings from a study on the guanidination of crystalline L-lysine:

| OMIU to Lysine Ratio | Reaction Time (days) | pH of OMIU Solution | Homoarginine Recovery (%) | Unreacted Lysine (%) |

| 10:1 | 3 | 8.6 | ~20 | ~80 |

| 10:1 | 3 | 10.6 | ~60 | ~30 |

| 1000:1 | 3 | 8.6 | ~30 | ~70 |

| 1000:1 | 3 | 10.6 | ~80 | ~10 |

| 1000:1 | 7 | 10.6 | ~85 | ~5 |

This table is generated based on data trends reported in studies investigating the influence of reaction conditions on guanidination efficiency. nih.govarkat-usa.org

Stereochemical Aspects of Guanidination Processes

The guanidination reaction with O-methylisourea is generally considered to proceed without affecting the stereochemistry at the α-carbon of the amino acid. The reaction occurs at the distal ε-amino group of the lysine side chain, which is not a stereocenter. Research on phosphospecific proteolysis has utilized O-methylisourea to block lysine residues, and the subsequent steps involving epimerization occur at the Cα of formerly phosphorylated amino acids, not as a result of the guanidination itself. The primary focus of stereochemical considerations in related research has been on other modifications or on the synthesis of chiral guanidinium-containing transporters, where the stereochemistry of the scaffold is a key factor.

Esterification and O-Alkylation Mechanisms

While primarily known as a guanidinating agent, O-methylisourea can also function as a methylating agent for the esterification of carboxylic acids. This provides a milder alternative to more hazardous methylating agents.

Reaction of Carboxylic Acids with O-Methylisoureas

O-alkylisoureas, including O-methylisourea, are effective reagents for the direct alkylation of carboxylic acids to form esters. The reaction is known for its mild conditions and high chemoselectivity, allowing for the esterification of carboxylic acids in the presence of other functional groups like alcohols and phenols.

The accepted mechanism for this reaction involves an initial protonation of the basic isourea by the carboxylic acid. This protonation step converts the isourea moiety into a good leaving group. Subsequently, the carboxylate anion, formed in the first step, acts as a nucleophile and attacks the methyl group of the protonated O-methylisourea in an SN2-type displacement. This results in the formation of the corresponding methyl ester and urea (B33335) as a byproduct.

The following table presents data on the methylation of various carboxylic acids using a polymer-supported O-methylisourea, which follows the same fundamental mechanism.

| Carboxylic Acid | Reaction Time (h) | Yield (%) |

| Benzoic Acid | 16 | 95 |

| 4-Nitrobenzoic Acid | 16 | 98 |

| Phenylacetic Acid | 16 | 96 |

| Boc-L-Alanine | 16 | 94 |

This data is representative of findings from studies on the use of O-methylisourea for esterification. The use of a polymer-supported reagent facilitates purification by simple filtration to remove the urea byproduct.

Reactions with Phenols and Thiols

The reactivity of this compound towards phenols and thiols is primarily documented within the specialized field of proteomics and peptide chemistry, where it is used alongside other reagents that target these specific functional groups.

Phenols: Direct reactions between this compound and simple phenols are not a prominent feature in the surveyed literature. In complex environments, such as protein extraction from plant tissues rich in phenolic compounds, this compound is used to guanidinate proteins, but this occurs in a mixture containing phenols rather than as a direct reaction with them. kuleuven.beacs.org

Thiols: The chemical literature does not describe direct, widespread reactions of this compound with thiols. In proteomic workflows, the guanidination of lysine residues with this compound is often a distinct step from the modification of cysteine (thiol-containing) residues, for which other specific reagents are used. google.comnih.govacs.org This indicates a selective reactivity of this compound for amino groups over thiol groups under typical reaction conditions.

Cyclization and Heterocycle Formation via this compound

A significant application of this compound is its use as a precursor in the synthesis of nitrogen-containing heterocycles. It functions as a highly effective urea equivalent, enabling reactions that are otherwise challenging.

Biginelli-Type Cyclocondensation Reactions

This compound is a key reagent in modifications of the classic Biginelli reaction. The traditional Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea, is often limited by the low reactivity of certain substrates, particularly ketones. nih.gov The use of substituted isoureas like this compound, a strategy related to the Atwal modification, circumvents this limitation. nih.gov This approach expands the reaction's scope by allowing the use of ketones and α,β-unsaturated carbonyl compounds, which are typically poor substrates, to produce highly substituted dihydropyrimidinones. nih.govmdpi.com

Synthesis of Dihydropyrimidinone and Dihydropyrimidinethione Scaffolds

A powerful synthetic method utilizing this compound allows for the creation of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones, scaffolds that are not accessible through the conventional Biginelli reaction using ketones. nih.gov The process involves the cyclocondensation of this compound salt with an α,β-unsaturated ketone. nih.gov This reaction proceeds smoothly in a solvent like N,N-dimethylformamide (DMF) to produce a tautomeric mixture of dihydropyrimidine (B8664642) intermediates, which upon acidic hydrolysis yield the final 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-one in high yields. nih.govmdpi.com

The corresponding 3,4-dihydropyrimidin-2(1H)-thiones can be subsequently synthesized via a selective thionation reaction of the 2-oxo derivatives. nih.gov

| α,β-Unsaturated Ketone Precursor | Product | Yield |

|---|---|---|

| Ethyl 2-acetyl-2-butenoate | Ethyl 4,4,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 93% (combined yield of intermediates) |

| 3-Methyl-4-(pentan-3-ylidene)isoxazol-5(4H)-one | 4,4-Diethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one derivative | High |

Formation of Fluorinated Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives

This compound is a valuable reagent for constructing fluorinated heterocycles, which are important motifs in medicinal chemistry.

Fluorinated Pyrimidines: A mild and efficient synthesis of 2-amino-5-fluoropyrimidines has been developed using this compound. The reaction involves the cyclocondensation of this compound with a potassium β-fluoroenolate salt in methanol, affording the 2-methoxy-4-amino-5-fluoropyrimidine derivative in good yield. researchgate.net This method is part of a broader strategy for creating a variety of fluorinated pyrimidines through one-pot syntheses involving different guanidine (B92328) derivatives. uni-duesseldorf.de Furthermore, deuterated pyrimidine derivatives can be synthesized using a similar strategy, reacting a deuterated Vilsmeier-Haack reagent with this compound. nih.gov

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| Potassium (Z)-2-cyano-2-fluoroethenolate, this compound | 4-Amino-5-fluoro-2-methoxypyrimidine | 67% | researchgate.net |

| Deuterated Vilsmeier-Haack Reagent, this compound | Deuterated 2-methoxypyrimidine (B189612) derivative | 99% (after hydrolysis) | nih.gov |

Fluorinated Pyrazoles: While the synthesis of fluorinated pyrimidines is highly efficient, the same β-fluoroenolate precursor can be reacted with substituted hydrazines to form fluorinated pyrazoles, albeit in more moderate yields. researchgate.net The reaction of a specialized Vilsmeier-Haack reagent with various bis-nucleophiles, including hydrazines, also provides a route to pyrazole derivatives. nih.gov

Mechanistic Insights into Nitrogen-Containing Heterocycle Construction

The mechanisms by which this compound facilitates the formation of heterocycles are rooted in well-understood organic reaction pathways.

Biginelli-Type Reactions: The accepted mechanism for the classic Biginelli reaction involves the acid-catalyzed formation of a key N-acyliminium ion intermediate from the aldehyde and urea. researchgate.netthieme-connect.de This electrophilic intermediate is then attacked by the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidinone. thieme-connect.de When this compound is used with an α,β-unsaturated ketone, the reaction proceeds through a cyclocondensation that gives a tautomeric mixture of 2-methoxy-dihydropyrimidine intermediates. nih.gov Subsequent acidic hydrolysis of this mixture removes the methyl group and furnishes the final dihydropyrimidin-2(1H)-one. nih.govmdpi.com

Fluorinated Heterocycle Synthesis: The formation of 4-amino-5-fluoropyrimidines from a β-fluoroenolate salt and this compound proceeds via a cyclocondensation reaction. researchgate.net In the synthesis of pyrazoles from the same fluoroenolate and a substituted hydrazine (B178648), the mechanism is believed to involve a preferential Michael-type addition of the less sterically hindered nitrogen of the hydrazine onto the more reactive carbon of the enolate, followed by cyclization. researchgate.net

Nitration Reactions of O-Methylisouronium Sulfate (B86663)

The nitration of O-methylisouronium sulfate to produce O-methyl-N-nitroisourea is a significant industrial process, as the product is a key intermediate in the synthesis of neonicotinoid insecticides like dinotefuran (B1670701) and clothianidin. vcu.edugoogle.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. vcu.edugoogle.com

The reaction is known to be a fast and highly exothermic process, which necessitates careful temperature control to prevent runaway reactions and ensure safety. vcu.educhemicalbook.com The mechanism is understood to proceed via the attack of the nitronium ion (NO₂⁺), which is generated in situ from the mixed acids, on the nitrogen atom of the O-methylisourea moiety. chemicalbook.comnih.govsigmaaldrich.com

The nitration is a reversible reaction, where the water generated during the process can react with the product, O-methyl-N-nitroisourea, leading to its decomposition back to O-methylisourea. evitachem.comresearchgate.net This reversibility can limit the reaction yield. To drive the equilibrium towards the product, fuming sulfuric acid (oleum) is often employed as a dehydrating agent to remove the water formed during the reaction. evitachem.comresearchgate.netbeilstein-journals.org The use of fuming sulfuric acid has been shown to significantly improve the yield of O-methyl-N-nitroisourea. evitachem.comresearchgate.net

Detailed Research Findings:

Recent research has focused on optimizing the nitration process to enhance safety and efficiency. One approach involves the use of continuous flow microreactors. vcu.edugoogle.comchemicalbook.com This technique allows for better control of the reaction temperature and residence time due to the high surface-area-to-volume ratio of the reactor, mitigating the risks associated with the highly exothermic nature of the reaction. vcu.educhemicalbook.com Kinetic modeling of the reaction in a homogeneous continuous flow system has been performed, providing valuable data for process optimization. google.comchemicalbook.comnih.govsigmaaldrich.com

Studies have investigated the influence of various reaction parameters on the conversion and yield. For instance, the molar ratio of nitric acid to O-methylisouronium sulfate and the concentration of sulfuric acid have been shown to be critical factors. vcu.edu In a continuous flow system, optimized conditions have been reported to achieve high conversion rates. google.comnih.govsigmaaldrich.com

| Reactant/Reagent | Role | Key Findings | Reference(s) |

| O-Methylisouronium sulfate | Starting material | The substrate for the nitration reaction. vcu.edugoogle.com | vcu.edugoogle.com |

| Nitric Acid (HNO₃) | Nitrating agent | Source of the nitro group. vcu.edugoogle.com | vcu.edugoogle.com |

| Sulfuric Acid (H₂SO₄) | Catalyst and dehydrating agent | Promotes the formation of the nitronium ion (NO₂⁺) and absorbs water. evitachem.comresearchgate.net | evitachem.comresearchgate.net |

| Fuming Sulfuric Acid (Oleum) | Dehydrating agent | Effectively removes water, shifting the reaction equilibrium to favor product formation and increasing yield. evitachem.comresearchgate.netbeilstein-journals.org | evitachem.comresearchgate.netbeilstein-journals.org |

Exploration of Other Reactive Pathways and Intermediates

Beyond nitration, this compound is a valuable precursor in other chemical transformations, primarily in the synthesis of heterocyclic compounds and for the chemical modification of biomolecules.

Guanidinating Agent:

O-methylisourea is widely recognized as a guanidinating agent, capable of converting primary amines into guanidinium groups. evitachem.com This reactivity is particularly exploited in protein chemistry to modify the ε-amino group of lysine residues to homoarginine. acs.orgnih.gov This conversion is useful in proteomics for enhancing the detection of peptides in mass spectrometry. evitachem.com Research has shown that O-methylisourea can also react with the α-amino group of lysine, which has implications for the accurate analysis of reactive lysine in food and feed science. acs.orgnih.gov The reaction is typically carried out under basic conditions. nih.gov

Synthesis of Heterocyclic Compounds:

This compound serves as a key building block in the synthesis of various heterocyclic systems. It provides a reactive C-N-C fragment that can undergo cyclocondensation reactions with suitable bifunctional substrates.

Pyrimidines: this compound reacts with β-enolate salts, such as potassium 2-cyano-2-fluoroethenolate, to form substituted aminopyrimidines. vcu.edubeilstein-journals.org For example, the reaction with potassium (Z)-2-cyano-2-fluoroethenolate yields 5-fluoro-2-methoxypyrimidin-4-amine, an intermediate in the synthesis of the antifungal agent 5-fluorocytosine. vcu.edu The reaction proceeds through a cyclocondensation mechanism.

Pyrazoles and Pyrroles: In reactions with vinamidinium salts, this compound can be used to construct pyrazole and pyrrole (B145914) ring systems. nih.govresearchgate.net

Xanthines: O-methylisourea hydrochloride, generated from the hemisulfate salt, undergoes cyclocondensation with cyanoacetate (B8463686) derivatives to form iminopyrimidinones, which are precursors to substituted xanthines like 1-methylxanthine. researchgate.net

Methylating Agent:

There is evidence to suggest that O-methylisourea salts can act as methylating agents under certain conditions. pubcompare.aigoogle.comjustia.com For instance, the reaction of O-methyl-isourea sulfate with potassium iodide and thiourea (B124793) has been reported to yield the corresponding methylated products in high yields. google.comjustia.com

Intermediates in Reactive Pathways:

The intermediates in these reactions are often transient and not always isolated. In cyclocondensation reactions, the initial step typically involves the nucleophilic attack of a group from the reaction partner onto the electrophilic carbon of the O-methylisourea moiety. This is followed by an intramolecular cyclization and subsequent elimination of methanol to form the heterocyclic ring. In the case of guanidination, the reaction proceeds through the addition of the amine to the C=N bond of O-methylisourea, followed by elimination of methanol to form the stable guanidinium group.

| Reaction Type | Substrate(s) | Product(s) | Key Intermediates/Features | Reference(s) |

| Guanidination | Primary amines (e.g., Lysine) | Guanidinium compounds (e.g., Homoarginine) | Addition-elimination mechanism. acs.orgnih.gov | acs.orgnih.gov |

| Cyclocondensation | β-Enolate salts | Substituted pyrimidines | Nucleophilic attack followed by intramolecular cyclization and elimination of methanol. vcu.edubeilstein-journals.org | vcu.edubeilstein-journals.org |

| Cyclocondensation | Vinamidinium salts | Pyrazoles, Pyrroles | Formation of new heterocyclic rings. nih.govresearchgate.net | nih.govresearchgate.net |

| Cyclocondensation | Cyanoacetate derivatives | Iminopyrimidinones (Xanthine precursors) | Cyclization to form a six-membered ring. researchgate.net | researchgate.net |

| Methylation | Potassium iodide, Thiourea | Methylated products | Transfer of a methyl group. google.comjustia.com | google.comjustia.com |

Applications in Organic Synthesis

Utilization as a Guanidinating Reagent in Chemical Biology

O-Methylisourea hemisulfate is widely employed as a guanidinating reagent, a process that involves the addition of a guanidino group to a primary amine. sigmaaldrich.com This chemical modification is particularly valuable in the field of chemical biology, most notably in proteomics. The reaction specifically targets the ε-amino group of lysine (B10760008) residues in proteins and peptides, converting them into homoarginine residues under alkaline conditions (pH > 10.5). sigmaaldrich.comnih.gov This transformation is highly specific and provides a powerful tool for protein analysis. sigmaaldrich.com

Protein and Peptide Derivatization for Proteomics Research

In proteomics, the "shotgun" approach involves digesting proteins into smaller peptides, typically with trypsin, and then analyzing these peptides by mass spectrometry (MS). nih.gov Trypsin cleaves proteins at the C-terminus of lysine and arginine residues. nih.gov The resulting peptides containing arginine at their C-terminus are more basic and, therefore, are more readily detected by MS than those ending in lysine. sigmaaldrich.com

To address this detection bias, this compound is used to derivatize the lysine-terminated peptides. The guanidination reaction converts the primary amine on the lysine side chain into a guanidino group, effectively transforming the lysine residue into homoarginine, an analog of arginine. nih.govresearchgate.net This modification adds a mass of 42.0218 Da to each lysine residue. sigmaaldrich.com The conversion equalizes the basicity of lysine- and arginine-terminated peptides, leading to more uniform ionization and a significant increase in the number of peptides detected from a protein digest. liverpool.ac.uk This enhanced detection provides more comprehensive data for protein identification through peptide mass fingerprinting. sigmaaldrich.com

Isotopic Labeling Strategies for Quantitative Proteomics

This compound is a key reagent in quantitative proteomics, which aims to measure the relative abundance of proteins in different samples. One common strategy is mass-coded abundance tagging (MCAT), which utilizes isotopic labeling. chromatographyonline.com In this approach, isotopic isoforms of O-methylisourea are synthesized. For instance, a "heavy" version can be created using ¹³C and ¹⁵N isotopes, making it 3 Da heavier than the "light" (natural isotope) variant. nih.govnih.gov

Two different protein samples (e.g., from healthy vs. diseased cells) can be digested and then labeled separately—one with the light reagent and one with the heavy reagent. nih.govnih.gov After labeling, the samples are combined and analyzed together by mass spectrometry. Peptides from the two original samples will appear as pairs of peaks with a specific mass difference (e.g., 3 Da). nih.govnih.gov The ratio of the signal intensities of these paired peaks directly reflects the relative abundance of that peptide, and by extension the parent protein, in the original samples. chromatographyonline.com This method has been successfully used to quantify changes in protein expression in various biological processes. researchgate.net

| Labeling Strategy | Reagent Used | Mass Difference (Da) | Application |

|---|---|---|---|

| Mass-Coded Abundance Tagging (MCAT) | Light (e.g., ¹⁴N) and Heavy (e.g., ¹⁵N) O-methylisourea | Variable (e.g., 3 Da) | Relative protein quantification |

| Quantitative Isobaric Terminal Labeling (QITL) | O-methylisourea (for blocking) combined with other isotopic labels (e.g., ¹⁶O/¹⁸O) | 4 Da (from other labels) | Accurate quantification using fragment ions |

Enhancement of Mass Spectrometry Detection Capabilities for Modified Peptides

The chemical derivatization of peptides with this compound significantly enhances their detection by mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. researchgate.netresearchgate.net The primary reason for this is the "arginine effect," where the presence of a highly basic residue like arginine—or its analog, homoarginine—improves the ionization efficiency of the peptide. nih.govresearchgate.net

Intermediate in the Synthesis of Fine Chemicals

Beyond its role in proteomics, this compound is a valuable intermediate in the synthesis of a range of fine chemicals. nbinno.com Its molecular structure makes it an effective precursor for building heterocyclic compounds, which are core structures in many biologically active molecules. alzchem.com

Preparation of Pharmaceutical Intermediates and Lead Compounds

This compound is an important intermediate in the pharmaceutical industry. alzchem.com It is notably used in the synthesis of fluorouracil and its derivatives, which are antineoplastic (anti-cancer) drugs widely used to treat various cancers, including colon, rectal, gastric, and breast cancer. innospk.comfishersci.no

It also serves as a key building block for imidazole-based compounds. innospk.comfishersci.no Imidazole (B134444) anthelmintics are a class of drugs essential for treating parasitic worm infections in both humans and animals. innospk.com Furthermore, the reagent has been used to prepare (D,L)-arginine methyl ester analogs that exhibit antiarrhythmic activity. chemball.com

| Pharmaceutical Class | Specific Compound/Derivative | Therapeutic Use |

|---|---|---|

| Antineoplastic Drugs | Fluorouracil series | Treatment of colon, rectal, gastric, and breast cancer |

| Anthelmintics | Imidazole derivatives | Treatment of parasitic infections |

| Antiarrhythmics | (D,L)-Arginine methyl ester analogs | Management of cardiac arrhythmia |

Synthesis of Agrochemical Precursors (Herbicides, Pesticides, Fungicides)

The utility of this compound extends to the agrochemical sector, where it functions as a precursor for various pesticides. nbinno.comalzchem.com It is used in the synthesis of new herbicides designed to control weed growth and improve crop yields. innospk.comtradeindia.com The compound is also a known intermediate in the production of other agrochemicals, including fungicides and insecticides. nbinno.comgoogle.com For instance, it is a precursor for creating fluorinated pyrimidines and pyrazoles, which are important scaffolds in many modern agrochemicals. nbinno.com

Role in the Construction of Neonicotinoid Insecticide Intermediates

This compound, also referred to as O-Methylisouronium sulfate (B86663), serves as a critical starting material in the synthesis of key intermediates for neonicotinoid insecticides. researchgate.netbeilstein-archives.org These insecticides are valued in agriculture for their high efficacy and targeted action. The primary role of this compound is in the production of O-methyl-N-nitroisourea. beilstein-archives.orgresearchgate.net

The synthesis is achieved through the nitration of this compound. This reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, often in the presence of oleum (B3057394) (fuming sulfuric acid). researchgate.netgoogle.com The use of oleum has been shown to facilitate the reaction, leading to high yields of the desired O-methyl-N-nitroisourea intermediate. google.com This intermediate is a pivotal precursor for the synthesis of several highly effective and widely used neonicotinoid insecticides, including dinotefuran (B1670701) and clothianidin. beilstein-archives.orglookchem.com

The nitration process is a fast, highly exothermic reaction with significant mass transfer resistance, which can make it challenging and risky to control in traditional batch reactors. researchgate.netbeilstein-archives.org To address these challenges, research has focused on process optimization. One approach involves the development of homogeneous continuous-flow microreactor systems. researchgate.netbeilstein-archives.org These systems allow for precise control over reaction parameters such as temperature and residence time, thereby improving safety and reaction efficiency. beilstein-archives.org Kinetic modeling of the reaction has been performed to optimize conditions for higher conversion rates. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Continuous Flow Nitration of O-Methylisouronium Sulfate A study on optimizing the nitration of O-Methylisouronium sulfate in a continuous flow system yielded the following optimized parameters based on kinetic modeling. researchgate.net

| Parameter | Optimized Value |

| Sulfuric Acid Mass Fraction | 94% |

| Initial Reactant Concentration | 0.5 mol/L |

| Reaction Temperature | 40 °C |

| Molar Ratio of Reactants | 4.4:1 |

| Residence Time | 12.36 minutes |

| Resulting Conversion | 87.4% |

This interactive table summarizes the optimized reaction conditions for the continuous flow synthesis of O-methyl-N-nitroisourea from this compound.

Catalytic Applications of O-Methylisourea Derived Species

While this compound itself is primarily a reagent, chemical species derived from it have found utility in the development of specialized catalysts for various organic transformations.

Development of Heterogeneous Catalysts for Organic Reactions

The principle of immobilizing reactive species onto a solid support to create recoverable and reusable catalysts is a cornerstone of green chemistry. researchgate.net Species derived from O-Methylisourea have been successfully employed in this context.

One notable example is the development of a polymer-supported O-methylisourea. This heterogeneous reagent was prepared in a single step from a commercially available solid-supported carbodiimide. researchgate.net This polymer-bound catalyst has proven effective as a methylating agent, specifically for the esterification of carboxylic acids. The primary advantage of this system is the ease of product isolation; the desired methyl ester is obtained in high purity simply by filtering off the resin, thus avoiding the difficult removal of urea (B33335) byproducts associated with traditional methylating agents. researchgate.net

In a different application, O-methylisourea bisulfate was used in the synthesis of nitrogen and sulfur co-doped carbon (N,S-doped C) catalysts. These materials were prepared via a one-pot heat treatment of a mixture containing graphene oxide (GO), multiwalled carbon nanotubes (CNTs), and O-methylisourea bisulfate. The resulting composite material demonstrated superior performance as an electrocatalyst for the oxygen reduction reaction (ORR) in alkaline media, a critical process in energy conversion systems like fuel cells. mdpi.com

Investigation of Reaction Catalysis in Transesterification Processes

The transesterification of triglycerides is the fundamental reaction for producing biodiesel. ekb.egjkuat.ac.ke Heterogeneous catalysts are preferred for this process due to their ease of separation and reusability. mdpi.com Guanidine-based compounds deposited on solid supports have emerged as effective green heterogeneous catalysts for this transformation.

The synthesis of these catalysts can originate from O-Methylisourea derivatives. For instance, a guanidine (B92328) catalyst deposited on bacterial cellulose (B213188) (Gu-KOH/BC) was synthesized starting from O-methyl isourea hydrogen methyl sulfate. mdpi.com The synthesis involved an ammonolysis reaction of the O-methyl isourea salt. mdpi.com

This heterogeneous catalyst was then tested in the transesterification of used sunflower oil with methanol (B129727). The reaction conditions were set to align with commercial biodiesel production processes.

Table 2: Performance of Guanidine/Bacterial Cellulose Catalyst in Triglyceride Transesterification The study investigated the effectiveness of the synthesized Gu-KOH/BC catalyst under various conditions to produce methyl esters (biodiesel). mdpi.com

| Catalyst to Oil Ratio (g/g) | Methanol to Oil Molar Ratio | Reaction Temperature (°C) | Biodiesel Yield (%) |

| 2 g/g | 4:1 | 65 °C | 91.7% |

| 3 g/g | 5:1 | 65 °C | - |

| 4 g/g | 6:1 | 65 °C | 95.7% |

This interactive table presents the biodiesel yields obtained using a guanidine-based heterogeneous catalyst derived from an O-methyl isourea salt under conditions similar to commercial processes.

The results demonstrate that catalysts derived from O-Methylisourea salts can be effectively applied to produce biodiesel with high yields under industrially relevant conditions. mdpi.com The use of a renewable support like bacterial cellulose further enhances the green credentials of this catalytic system.

Biochemical and Biomedical Research Applications

Applications in Proteomics and Protein Engineering

The ability of O-Methylisourea hemisulfate to selectively modify lysine (B10760008) residues has made it an invaluable tool in the field of proteomics and protein engineering. The guanidination reaction enhances the detectability of lysine-containing peptides in mass spectrometry and facilitates detailed structural and functional studies. evitachem.comresearchgate.net

This compound is instrumental in the qualitative and quantitative analysis of complex peptide and protein mixtures. The guanidination of lysine residues to homoarginine residues is often used to improve the signal intensity of lysine-containing peptides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.net In a typical proteomics experiment, proteins are digested with trypsin, yielding peptides that terminate in either arginine or lysine. sigmaaldrich.com Due to the higher basicity of the arginine side chain, arginine-terminated peptides are more readily ionized and detected by the mass spectrometer. researchgate.netsigmaaldrich.com By converting lysine to the more basic homoarginine, guanidination mitigates this detection bias, allowing for a more comprehensive analysis of the proteome. nih.govsigmaaldrich.com

Research has demonstrated that this modification can increase the detection of lysine-containing peptides by 5 to 15-fold. nih.govnih.gov Furthermore, isotopic isoforms of O-methylisourea can be synthesized for quantitative proteomics. For instance, a version labeled with ¹³C and ¹⁵N₂ is 3 Daltons heavier than the standard "light" version. nih.govacs.org By derivatizing two different protein samples with the light and heavy reagents respectively, they can be combined and analyzed together. The relative quantities of each peptide in the two original samples can be determined by comparing the signal intensities of the isotopic pairs in the mass spectrum. nih.govacs.orgresearchgate.net This method allows for negligible interference between the two isotopic clusters for peptides up to 1400 Da. nih.govacs.org

A novel approach using an O-methylisourea-freebase reagent, prepared from the hemisulfate salt, has been shown to further enhance peptide detection. This method increases peptide signals more than 10-fold compared to conventional guanidination with this compound and eliminates the need for a desalting step prior to MALDI-TOF MS analysis. nih.govresearchgate.netnih.gov

| Parameter | Description of Effect | Supporting Evidence |

|---|---|---|

| Target Residue | Selectively modifies the ε-amino group of lysine residues. nih.govsigmaaldrich.com | Converts lysine to homoarginine, an arginine analog. nih.gov |

| Mass Change | Results in a theoretical monoisotopic mass increase of 42.0218 Da. sigmaaldrich.com | Allows for tracking of modified peptides in mass spectrometry. |

| Ionization Efficiency | Increases the gas-phase basicity of lysine-containing peptides, enhancing their signal in MALDI-MS. researchgate.netsigmaaldrich.com | Improves detection of lysine-terminated peptides, which are typically underrepresented compared to arginine-terminated peptides. sigmaaldrich.com |

| Detection Increase | Can increase the detection of lysine-containing peptides by a factor of 5 to 15. nih.govnih.gov | Studies using freebase guanidination showed a >10-fold increase in peptide signals compared to conventional methods. nih.govresearchgate.net |

| Quantitative Analysis | Isotopically labeled O-methylisourea (e.g., +3 Da) enables relative quantification of protein mixtures. nih.govacs.org | Allows for differential labeling and comparison of protein abundance between samples. researchgate.net |

This compound plays a crucial role in de novo peptide sequencing, which is the identification of a peptide's amino acid sequence without relying on a genomic database. researchgate.net In tryptic digests, the resulting peptides have a basic amino acid (lysine or arginine) at their C-terminus. americanlaboratory.com The modification of lysine to homoarginine with this compound is a key step in several sequencing strategies. researchgate.net

By converting C-terminal lysines to homoarginine, the guanidination reaction helps in distinguishing fragment ions in tandem mass spectrometry (MS/MS). acs.org This knowledge of where the modification occurs aids in data interpretation and accurate sequencing. nih.govacs.org Moreover, the reaction can be used to block the reactive ε-amino group of all lysine residues within a peptide. americanlaboratory.com This leaves only the primary amino group at the N-terminus available for subsequent chemical derivatization, for example, with a sulfonating reagent. nih.govamericanlaboratory.com This N-terminal specific labeling simplifies the fragmentation pattern in the mass spectrometer, leading to spectra that are more easily interpreted and facilitating the confident assignment of the amino acid sequence. americanlaboratory.com This combined approach of guanidination followed by N-terminal labeling is particularly effective for analyzing proteins from organisms with unsequenced genomes. core.ac.uk

Beyond its use as a tool for mass spectrometry, the guanidination of proteins with this compound allows researchers to study the relationship between protein structure and function. By changing the charge and hydrogen-bonding potential of lysine residues, researchers can probe their importance for a protein's folding, stability, and biological activity.

One study investigated the effect of guanidination on soluble cyanobacterial granule polypeptide (CGP), a polymer rich in lysine. nih.gov The conversion of lysine to homoarginine resulted in a modified polymer that was no longer soluble in water at a neutral pH, mimicking the solubility of the natural, insoluble form of the polymer which contains arginine instead of lysine. nih.gov This demonstrated that the substitution of the ε-amino groups with guanidino groups significantly altered the polymer's physical properties. nih.gov Despite this change, the modified polymer could still be digested by the enzyme cyanophycinase, indicating that the core structure remained recognizable by the enzyme. nih.gov

Another seminal study focused on horse heart cytochrome c, a protein crucial for cellular respiration. pnas.org Researchers found that all 19 lysine residues could be completely converted to homoarginine. Remarkably, the fully guanidinated product remained active in the succinate (B1194679) and cytochrome oxidase systems and closely resembled the unmodified protein in several key properties, suggesting that the positive charge of the lysine side chains, rather than their specific chemical nature, was critical for the protein's function and interactions. pnas.org

| Protein | Property Studied | Observation Before Guanidination | Observation After Guanidination with O-Methylisourea | Reference |

|---|---|---|---|---|

| Soluble Cyanophycin Granule Polypeptide (CGP) | Solubility (neutral pH) | Soluble | Insoluble | nih.gov |

| Enzymatic Digestion | Digestible by cyanophycinase | Digestible, yielding a dipeptide of aspartate and homoarginine. | nih.gov | |

| Horse Heart Cytochrome c | Biological Activity | Active in succinate and cytochrome oxidase systems. | Remained active. | pnas.org |

| Structural Properties | Native conformation. | Closely resembled the unmodified protein. | pnas.org |

Contributions to Pharmaceutical Research and Drug Discovery

This compound serves as a key intermediate and reagent in the synthesis of various pharmaceutical compounds, contributing to the development of new therapeutic agents.

In cardiovascular research, this compound has been utilized as a reagent in the preparation of (D,L)-arginine methyl ester analogs. chemicalbook.com These synthesized compounds have been profiled for their biological activity and have demonstrated antiarrhythmic properties, highlighting the utility of the guanidino functional group, introduced via O-Methylisourea, in designing molecules that can modulate cardiac function. chemicalbook.comas-1.co.jp

Research into Antimicrobial and Antifungal Compounds Derived from this compound

This compound is instrumental in the synthesis of various heterocyclic compounds that exhibit promising antimicrobial and antifungal activities. It is used as a reagent in the preparation of tetrahydropyrimidine (B8763341) derivatives which have shown activity against Mycobacterium tuberculosis, Staphylococcus aureus, and Bacillus subtilis chemicalbook.com. The market for this compound is partly driven by its increasing use in the production of antifungal drugs archivemarketresearch.com.

One notable application is in the synthesis of pyrimidine (B1678525) and dihydropyrimidine (B8664642) scaffolds, which are known to possess a wide range of pharmacological properties. For instance, this compound has been used in cyclocondensation reactions with α,β-unsaturated ketones to produce dihydropyrimidine derivatives with yields up to 93% . Additionally, it has been used to synthesize selenoxopyrimidines and other dihydropyrimidine derivatives that have demonstrated significant antimicrobial activity .

While O-methylisourea hydrogen sulfate (B86663) has been considered as a guanylating reagent for creating antimicrobial peptides, its reactivity has been found to be insufficient for some practical applications in this specific area .

Role in the Synthesis of Nitroimidazole-Based Therapeutic Agents

This compound plays a crucial role in the construction of the imidazole (B134444) ring, a core structure in many nitroimidazole-based therapeutic agents. These agents are vital in treating infections caused by anaerobic bacteria and protozoa, and also have applications in cancer therapy as hypoxia-activated prodrugs.

A key synthetic route involves the reaction of aminoacetaldehyde dimethyl acetal (B89532) with this compound to form 2-aminoimidazole hemisulfate. This intermediate then undergoes diazotization and nitration to yield 2-nitroimidazole, a precursor to various therapeutic agents. This method has been highlighted as an efficient and environmentally friendly approach for preparing 2-aminoimidazole, overcoming technical issues of previous methods and making it suitable for large-scale production .

Specifically, this pathway has been utilized in the synthesis of Misonidazole, a nitroimidazole derivative investigated for its role as a radiosensitizer in cancer therapy . It is also a key step in the synthesis of Azomycin (2-nitroimidazole), a natural antibiotic that was the starting point for the development of numerous nitroimidazole-based drugs . Furthermore, this compound is used in the synthesis of other anthelmintic imidazoles .

Assessment of Antiproliferative Effects on Cancer Cell Lines

The utility of this compound extends to the development of novel anticancer agents. It has been used in the synthesis of various compounds that have been subsequently evaluated for their antiproliferative effects on different cancer cell lines.

For example, it is a reagent in the synthesis of dihydropyrimidin-2(1H)-ones, which have been assessed for their antiproliferative effect on the human promyelocytic leukemia cell line, HL-60 . Additionally, derivatives of thienopyrimidine, synthesized using this compound, have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values as low as 4.3 µg/mL for some derivatives .

Furthermore, this compound itself has been identified as a component in Indian bee propolis extracts that exhibited cytotoxic activity against human breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines . It is also used in the synthesis of fluorouracil, a widely used antineoplastic agent .

Development of Gene and Drug Delivery Systems

This compound is a key reagent for the chemical modification of polymers and other molecules to create more effective and safer gene and drug delivery vectors.

Guanidination of Polymeric Vectors for Enhanced Gene Delivery Efficiency

Guanidination, the process of converting primary amino groups into guanidinium (B1211019) groups, is a widely used strategy to enhance the gene transfection efficiency of polymeric vectors. This compound is a common reagent for this transformation. The guanidinium group, being positively charged under physiological conditions, can interact strongly with the negatively charged phosphate (B84403) backbone of DNA and with cell surface proteoglycans, facilitating cellular uptake.

Several studies have demonstrated the effectiveness of this approach. For instance, multi-arm star polyornithines with a polyethylenimine (PEI) core were guanidinated using this compound. The resulting guanidinium-modified polymers (G-PEI-P(Orn)n) showed increased gene transfection efficiency, especially in the presence of serum, compared to their non-guanidinated counterparts. This process transforms ornithine units into arginine-like units, which are known to be effective for gene delivery .

Similarly, lysine-rich cyanophycin has been modified by guanidination with this compound to yield a homoarginine-containing polyamide . This modification alters the polymer's solubility and allows for the creation of new biomaterials . Oligonucleotide-peptide conjugates have also been transformed into their corresponding arginine and homoarginine forms by reaction with this compound to improve their potential as gene delivery vectors .

However, it is important to note that while guanidination can enhance transfection in cultured cell lines, the in vivo performance may differ. For example, a guanidine-based copolymer showed higher gene transfer efficiency in cell lines compared to its amine-based analog, but the amine-based copolymer was more effective for gene transfer in the brain . This difference was attributed to the increased susceptibility of the guanidinylated polyplexes to unpackaging by heparin sulfate proteoglycans present in the brain's stem cell niches .

Impact on Biocompatibility and Cytotoxicity of Delivery Systems

A crucial aspect of developing effective drug and gene delivery systems is ensuring their biocompatibility and minimizing their cytotoxicity. The modification of delivery vectors with this compound can have a significant impact on these properties.

Guanidination of polymeric vectors has been shown to reduce cytotoxicity in some cases. For example, the guanidinated multi-arm star polyornithines (G-PEI-P(Orn)n) exhibited lower cytotoxicity compared to the original polyornithines . This is a desirable characteristic for any material intended for in vivo applications.

Nutritional and Food Science Research Applications

In the field of nutritional and food science, this compound is primarily used as a reagent for the determination of reactive lysine in food and feed proteins. Lysine is an essential amino acid, and its bioavailability can be reduced during food processing due to reactions involving its ε-amino group.

The guanidination reaction with O-Methylisourea converts the ε-amino group of lysine residues in proteins to a homoarginine residue . Homoarginine is stable to acid hydrolysis and can be quantified using standard amino acid analysis techniques. This allows for the determination of the amount of lysine that was available to react, providing a measure of "reactive lysine."

However, research has shown that O-Methylisourea is not entirely specific to the ε-amino group and can also react with the α-amino group of lysine, leading to the formation of double-derivatized lysine and potentially inaccurate results for homoarginine recovery . The reaction conditions, such as the pH of the O-Methylisourea solution and the ratio of the reagent to lysine, can significantly affect the outcome of the analysis . Despite these challenges, the homoarginine method is still considered a useful tool for measuring true ileal lysine digestibility in nutrition studies .

Analysis of Reactive Lysine in Processed Proteins

The determination of "reactive lysine" is crucial for assessing the nutritional quality of proteins, especially in foods and feeds that have undergone heat processing. During processing, the ε-amino group of lysine can react with reducing sugars in the Maillard reaction, rendering the lysine nutritionally unavailable. Conventional amino acid analysis after acid hydrolysis can overestimate bioavailable lysine because some early Maillard products can revert to lysine under these harsh conditions.

The guanidination method using O-Methylisourea (OMIU) provides a more accurate measure by specifically targeting lysine residues with a free, and thus reactive, ε-amino group. The OMIU reacts with this group to form homoarginine, a stable amino acid derivative. The amount of homoarginine produced, which can be quantified using standard amino acid analysis techniques, corresponds to the amount of reactive lysine in the protein.

Research has shown that the conditions of the guanidination reaction, such as pH, the ratio of OMIU to lysine, and reaction time, significantly influence the conversion efficiency. For instance, studies on crystalline L-lysine have demonstrated that achieving a complete and specific conversion to homoarginine is challenging. One investigation found that optimal conditions for maximizing homoarginine recovery from free lysine (75% recovery) were a pH of 10.6, a reaction time of 3 days, and an OMIU-to-lysine ratio of 10:1.

A key finding in this area is that OMIU is not perfectly specific to the ε-amino group of lysine; it can also react with the α-amino group, particularly in samples containing high levels of free lysine or peptides with N-terminal lysine. This can lead to the formation of double-derivatized lysine and an underestimation of the total reactive lysine content. For example, analysis of ileal digesta from pigs and broilers revealed an average free lysine content of 13% of the total lysine, which could contribute to a significant underestimation of reactive lysine if not accounted for.

The following table summarizes findings from a study investigating the effect of pH and OMIU:Lysine ratio on the guanidination of free crystalline L-lysine after a 3-day reaction. The data illustrates the challenge in achieving 100% conversion to homoarginine.